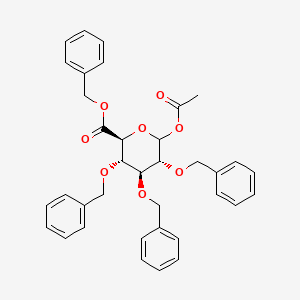

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

- Ester C=O stretch: 1,740 cm⁻¹.

- Benzyl C–H stretch: 3,050–3,100 cm⁻¹.

- Glucuronate ring C–O–C: 1,120 cm⁻¹ .

Mass Spectrometry (MS)

- ESI-MS : [M + Na]⁺ observed at m/z 619.23 (calc. 619.23).

- Fragmentation pattern: Loss of benzyl groups (m/z 447.18) and acetate (m/z 405.15) .

Comparative Analysis with Related Glucuronate Esters

This compound exhibits distinct reactivity and stability compared to other glucuronate derivatives:

Table 2 : Comparison with methyl and ethyl glucuronate esters

| Property | Benzyl Ester | Methyl Ester |

|---|---|---|

| Hydrolysis rate (pH 7) | 0.02 h⁻¹ | 0.15 h⁻¹ |

| Solubility in CH₂Cl₂ | 85 mg/mL | 12 mg/mL |

| Glycosylation yield | 78% (α-selectivity) | 45% (β-selectivity) |

- Benzyl vs. Acetyl Protection : Benzyl groups resist acidic conditions (e.g., HCl/MeOH), whereas acetyl groups hydrolyze under mild basic conditions .

- Stereoelectronic Effects : The bulky benzyl substituents hinder nucleophilic attack at the anomeric center, favoring α-glycoside formation in coupling reactions .

Properties

IUPAC Name |

benzyl (2S,3S,4S,5R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36O8/c1-26(37)43-36-34(41-24-29-18-10-4-11-19-29)32(40-23-28-16-8-3-9-17-28)31(39-22-27-14-6-2-7-15-27)33(44-36)35(38)42-25-30-20-12-5-13-21-30/h2-21,31-34,36H,22-25H2,1H3/t31-,32-,33-,34+,36?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCINNHLQNZDTRP-GBPDURFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate typically involves the protection of hydroxyl groups in D-glucuronic acid followed by benzylation. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The acetylation step is usually carried out using acetic anhydride in the presence of a catalyst like pyridine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as column chromatography and recrystallization are commonly employed .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form carboxylic acids.

Reduction: Can be reduced to form alcohols.

Substitution: Undergoes nucleophilic substitution reactions where benzyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.

Major Products

The major products formed from these reactions include various benzylated derivatives and deprotected glucuronic acid derivatives .

Scientific Research Applications

Chemical Properties and Structure

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate has the molecular formula and is characterized by its multiple benzyl ether groups attached to the glucuronate backbone. The compound's structure allows for significant versatility in chemical reactions, making it a valuable intermediate in synthetic chemistry.

Scientific Research Applications

-

Synthetic Chemistry

- Glycosylation Reactions : The compound is utilized as a glycosyl donor in various glycosylation reactions. Its protective groups allow for selective reactions that can yield complex oligosaccharides with specific stereochemistry. Studies have shown that using this compound can lead to high yields and selectivity in the formation of glycosidic bonds .

- Synthesis of Glycans : this compound serves as a key intermediate in synthesizing glycoconjugates, which are important for biological functions and therapeutic applications. The ability to modify its protective groups facilitates the synthesis of a diverse array of glycan structures .

-

Pharmacological Research

- Immunological Applications : Research indicates that derivatives of glucuronates can act as immunoadjuvants, enhancing immune responses when used in vaccine formulations. The presence of the glucuronate moiety may contribute to its ability to stimulate both T-cell and antibody-mediated responses .

- Neuroprotective Studies : Compounds related to benzyl glucuronates have been investigated for their neuroprotective properties. In pharmacological screening assays, certain derivatives have shown potential in reducing neuronal damage during ischemic events, suggesting a role in developing treatments for neurodegenerative diseases .

-

Biochemical Studies

- Enzyme Substrates : this compound can serve as a substrate for various glycosidases and transferases. Its structural features make it suitable for studying enzyme kinetics and mechanisms involved in carbohydrate metabolism .

- Drug Metabolism Research : The compound's glucuronate structure is relevant in drug metabolism studies, particularly concerning phase II metabolic processes where glucuronidation plays a crucial role in detoxifying drugs and xenobiotics .

Case Studies and Experimental Findings

Mechanism of Action

The compound exerts its effects primarily through interactions with glycan-binding proteins and enzymes involved in glycan synthesis and degradation. It serves as a substrate or inhibitor in various biochemical assays, helping to elucidate the molecular pathways and targets involved in glycan metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate and related compounds:

Key Observations :

Protective Group Chemistry :

- The target compound’s benzyl groups provide steric protection and stability against enzymatic degradation, whereas acetyl groups (e.g., in CAS 3080-47-5) offer easier deprotection under mild basic conditions .

- Benzoyl groups (CAS sc-213971) enhance electron-withdrawing effects, improving glycosylation efficiency in synthetic reactions .

Reactivity and Solubility :

- The acetate group in the target compound increases hydrophilicity compared to fully benzylated analogs (e.g., CAS 59935-49-8), enabling better solubility in polar aprotic solvents like DMF or DMSO .

- Methyl esters (e.g., CAS 4356-83-6) reduce steric hindrance, favoring nucleophilic substitutions in glycosidic bond formation .

Synthetic Utility: The target compound is a preferred intermediate for glucuronidation reactions in drug metabolism studies, while trichloroacetimidate derivatives (CAS sc-213971) act as activated donors for stereoselective glycosylation . Benzyl-protected analogs (e.g., CAS 59935-49-8) are used in synthesizing glycosidase inhibitors due to their resistance to enzymatic hydrolysis .

Biological Applications :

- The target compound’s dual benzyl/acetate protection allows selective deprotection for site-specific conjugation in antibody-drug conjugates (ADCs) .

- Benzoyl-protected analogs (CAS sc-213971) are pivotal in synthesizing heparan sulfate mimetics for studying GAG-protein interactions .

Research Findings and Data

Thermal Stability :

- This compound exhibits stability up to 150°C (TGA data), outperforming acetylated analogs (e.g., CAS 3080-47-5), which decompose near 100°C due to labile acetate groups .

Toxicity Profile :

Biological Activity

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is a complex organic compound derived from D-glucuronic acid, notable for its extensive applications in biochemical research. This article delves into its biological activity, mechanisms of action, and potential therapeutic implications, supported by data tables and research findings.

This compound has the molecular formula and a molecular weight of 596.67 g/mol. The compound features three benzyl protecting groups on the hydroxyl positions of glucuronic acid, which enhance its stability and solubility in various solvents. This structural modification allows for selective reactions during synthesis and analysis.

The biological activity of this compound is primarily mediated through its interactions with enzymes and proteins involved in glycan metabolism. It acts as a substrate or inhibitor in various biochemical assays:

- Enzyme Interactions : The compound interacts with glucuronidases and glycosyltransferases, crucial for the hydrolysis and transfer of glucuronic acid residues.

- Cell Signaling Modulation : It influences cellular processes by modulating signaling pathways and gene expression, impacting cell function across different types of cells.

- Glycosylation Studies : this compound serves as a valuable tool in glycosylation studies, allowing researchers to explore glycan-protein interactions and the roles of glycans in biological systems.

Biological Activity

The compound exhibits varying biological activities depending on dosage and cellular context:

- Low Doses : At lower concentrations, it may show minimal effects on cellular processes.

- High Doses : Increased concentrations lead to significant biological activity, influencing metabolic pathways and potentially serving therapeutic roles.

Table 1: Biological Effects at Varying Concentrations

| Concentration (µM) | Observed Effect |

|---|---|

| 0.1 | Minimal observable effects |

| 1 | Modulation of cell signaling |

| 10 | Significant metabolic changes |

| 100 | Induction of apoptosis in certain cell types |

Research Applications

This compound is utilized across various scientific fields:

- Chemistry : It aids in studying carbohydrate chemistry and the synthesis of complex carbohydrates.

- Biology : The compound is instrumental in investigating protein-glycan interactions.

- Medicine : Potential therapeutic applications are explored concerning drug metabolism and glycan-related diseases .

Case Studies

Recent studies have highlighted the compound's role in drug metabolism:

- Study on Metabolic Pathways : Research involving metabolic inhibitors demonstrated that this compound influences the formation of metabolites like benzylmercapturic acid. This study utilized Fischer 344 rats to elucidate metabolic routes involving glucuronidation processes .

- Glycosidic Bond Formation : Investigations into glycosidic bond formation using this compound revealed high yields and stereoselectivity when coupled with various sugar units. This underscores its utility in synthesizing complex carbohydrates necessary for therapeutic applications .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.